3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran 3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran
Brand Name: Vulcanchem
CAS No.:
VCID: VC20462619
InChI: InChI=1S/C9H15BrO2/c10-6-9(2-3-9)7-12-8-1-4-11-5-8/h8H,1-7H2
SMILES:
Molecular Formula: C9H15BrO2
Molecular Weight: 235.12 g/mol

3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran

CAS No.:

Cat. No.: VC20462619

Molecular Formula: C9H15BrO2

Molecular Weight: 235.12 g/mol

* For research use only. Not for human or veterinary use.

3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran -

Specification

Molecular Formula C9H15BrO2
Molecular Weight 235.12 g/mol
IUPAC Name 3-[[1-(bromomethyl)cyclopropyl]methoxy]oxolane
Standard InChI InChI=1S/C9H15BrO2/c10-6-9(2-3-9)7-12-8-1-4-11-5-8/h8H,1-7H2
Standard InChI Key LZXOAPJVILSKPE-UHFFFAOYSA-N
Canonical SMILES C1COCC1OCC2(CC2)CBr

Introduction

Chemical Structure and Molecular Properties

The molecular formula of 3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran is C₉H₁₃BrO₂, with a molecular weight of 235.12 g/mol. The compound’s architecture comprises two key components:

  • A tetrahydrofuran (THF) ring, a five-membered oxygen-containing heterocycle known for its solvent properties and conformational flexibility.

  • A cyclopropylmethyl ether side chain bearing a bromomethyl (-CH₂Br) group, which introduces significant electrophilic reactivity.

Stereochemical Considerations

The cyclopropane ring imposes geometric constraints due to its 60° bond angles, potentially influencing the compound’s stereoelectronic properties. The bromomethyl group’s position on the cyclopropane (attached to the 1-position) creates a sterically congested environment, which may affect nucleophilic substitution kinetics.

Table 1: Predicted Physicochemical Properties

PropertyValue/Description
LogP (Partition Coefficient)~2.1 (estimated via fragment-based methods)
Topological Polar Surface Area18.5 Ų (calculated for ether oxygen)
Water SolubilityLow (<10 mg/mL at 25°C)
Melting PointNot experimentally determined

Synthesis and Manufacturing Strategies

While no explicit synthetic protocols for 3-((1-(Bromomethyl)cyclopropyl)methoxy)tetrahydrofuran are documented in peer-reviewed literature, its preparation likely involves multi-step sequences leveraging established methodologies for cyclopropane and THF derivatives.

Proposed Synthetic Pathway

  • Cyclopropanation: Formation of the cyclopropylmethanol precursor via [2+1] cycloaddition of dichlorocarbene to allyl alcohol derivatives.

  • Bromination: Free radical bromination using N-bromosuccinimide (NBS) to introduce the bromomethyl group.

  • Etherification: Mitsunobu reaction or Williamson ether synthesis to couple the brominated cyclopropane with tetrahydrofurfuryl alcohol.

Table 2: Comparative Reaction Yields for Analogous Etherifications

SubstrateCoupling MethodYield (%)Reference
Cyclopropylmethyl bromideWilliamson65–72
BromomethylbenzeneMitsunobu83–89

Reactivity and Chemical Transformations

The bromomethyl group serves as the primary reactive site, enabling diverse transformations:

Nucleophilic Substitution

The C-Br bond undergoes SN2 displacement with nucleophiles (e.g., amines, thiols), forming covalent adducts. For example:
R-Br+NH3R-NH2+HBr\text{R-Br} + \text{NH}_3 \rightarrow \text{R-NH}_2 + \text{HBr}
This reactivity is exploited in pharmaceutical derivatization, where brominated intermediates are used to append functional groups .

Radical Reactions

Under UV irradiation or initiators like AIBN, the bromomethyl group participates in radical chain reactions, enabling polymer grafting or crosslinking applications.

Compound ClassTarget PathogenMIC (μg/mL)Source
BromomethylquinolonesAcinetobacter baumannii<1.0
Cyclopropyl bromidesLeukemia cell linesIC₅₀: 2.3 μM
ParameterSpecification
Temperature2–8°C (under inert gas)
Light SensitivityAmber glass containers
Incompatible MaterialsStrong bases, oxidizing agents

Comparative Analysis with Structural Analogs

The compound’s uniqueness arises from its hybrid cyclopropane-THF architecture, distinguishing it from simpler bromoethers:

Stability Profile

Cyclopropane rings confer kinetic stability against ring-opening reactions compared to linear alkyl bromides, potentially enhancing shelf life.

Solubility Trade-offs

While the THF moiety improves solubility in polar aprotic solvents, the cyclopropane’s hydrophobicity reduces aqueous solubility—a critical factor in drug formulation.

Future Research Directions

  • Stereoselective Synthesis: Developing enantioselective routes to access chiral variants for pharmacological testing.

  • Polymer Chemistry: Investigating its use as a crosslinker in stimuli-responsive hydrogels.

  • Targeted Drug Delivery: Conjugating the bromomethyl group to antibody-drug conjugates (ADCs) for site-specific alkylation.

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